molecular formula C8H3ClF4O2 B150782 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 129931-45-9

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B150782
M. Wt: 242.55 g/mol
InChI Key: UINXNXRHKMRASA-UHFFFAOYSA-N
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Description

The compound of interest, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid, is a halogenated benzoic acid derivative. Such compounds are often of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms, particularly chlorine and fluorine, can profoundly affect the chemical and physical properties of the molecule, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated benzoic acids can be complex, involving multiple steps and regioselective reactions. For instance, a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process, which included halogenation and carboxylation steps . Although the exact synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar synthetic strategies may be employed, such as selective halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is crucial for their reactivity and properties. The steric and electronic effects of the halogen substituents influence the molecular conformation and intermolecular interactions. For example, the molecular and supramolecular structure of a related phosphorus-containing compound with a chiral fluorinated substituent was determined using X-ray diffraction, highlighting the importance of stereochemistry in such molecules . Similarly, the molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative were characterized as precursors for antitubercular drugs .

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was shown to be an effective reagent for the fluorination of aromatic substrates, indicating the potential for halogen exchange reactions in such compounds . The presence of a carboxylic acid group also opens up possibilities for coupling reactions and the formation of amides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the halogen substituents. The ortho fluoro- and chloro- substituted benzoic acids were investigated using density functional theory (DFT) to understand the effects of halogen interactions on the properties of these molecules . The presence of fluorine, in particular, can lead to high thermal stability and low moisture absorption, as seen in the synthesis of soluble fluoro-polyimides . Additionally, the ability of halogenated benzoic acids to form ordered superstructures through hydrogen bonding and other interactions can lead to unique phase behaviors, as demonstrated by a mesogen with a thermotropic cubic phase .

Scientific Research Applications

Directed Lithiation and Functionalization

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid can be involved in directed lithiation processes, leading to the synthesis of ortho-substituted products through reactions with various electrophiles. This method facilitates the introduction of different functional groups at specific positions on the aromatic ring, demonstrating its utility in constructing complex molecular architectures (Bennetau et al., 1995).

Synthesis of Aromatic Amino Acids

It has been used as a starting material in the synthesis of novel amino acids, highlighting its role in the development of new synthetic methodologies for incorporating fluorine into biologically relevant molecules. This approach is significant for drug discovery and development, offering pathways to fluorinated amino acids with potential pharmacological applications (Burger et al., 2006).

Development of Polyimide Materials

The compound has contributed to the synthesis of soluble fluoro-polyimides, showcasing its utility in materials science. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications (Xie et al., 2001).

Pharmacological Research

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXNXRHKMRASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378686
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

CAS RN

129931-45-9
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-2-fluoro-5-trifluoromethyl-benzaldehyde (4.2 g, 18.5 mmol) in DMF (21 ml) and CH2Cl2 (21 ml) was added potassium peroxomonosulfate (11.4 g, 18.5 mmol, 1.0 equiv.) whereupon the temperature rose from 25 to 34° C. The white suspension was stirred for 2 h, the white solid was filtered off, the filter cake was washed with CH2Cl2 (25 ml) and the solvent was removed under vacuum. The obtained residue was dissolved in TBME (50 ml) and the pH was adjusted to 14 upon addition of NaOH (2M, 22.7 ml, 45.4 mmol, 2.45 equiv.). The aqueous phase was separated, washed with TBME (25 ml), whereas the organic phases were washed with water (25 ml). The combined aqueous phases were acidified upon addition of HCl (37%, 8.4 ml, 5.35 equiv.) and extracted with TBME (50 ml). The organic phase was washed three times with brine (75 ml), whereas the aqueous phases were washed with TBME (25 ml). The combined organic phases were dried over sodium sulfate, which was filtered off, washed with TBME (20 ml) and the solvents were removed under vacuum to yield the 3-chloro-2-fluoro-5-trifluoromethyl benzoic acid as white solid (4.2 g of crude product, 93.4% yield). The crude product was dissolved in hot methyl cyclohexane (20 ml), the oil bath was removed and the suspension was slowly cooled to ambient temperature, whereupon white crystals precipitated. The white suspension was stirred in an ice bath for 2 h, the crystals were filtered off, washed with methyl cyclohexane (5 ml) and dried under vacuum until weight constancy to yield the title compound as white crystals (3.1 g, 68.9% yield).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
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Quantity
21 mL
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solvent
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Name
Quantity
22.7 mL
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reactant
Reaction Step Two
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Quantity
8.4 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of diisopropyl amine (19.79 ml, 140 mmol, 1.4 equiv.) in 100 ml THF was added at −78° C. n-BuLi (1.6 M in hexane, 81.25 ml, 130 mmol, 1.3 equiv.) within 25 min, the light yellow solution was stirred for 30 min at −78° C. and a solution of 3-chloro-4-fluoro benzotrifluoride (19.86 g, 100 mmol, 1 equiv.) in 100 ml of THF was added dropwise within 25 min keeping the temperature between −73 and −76° C. The resulting yellow solution was stirred for 1 h at −78° C., transferred into an addition funnel which was cooled with an acetone/dry ice mixture and added to a cold (−78° C.) mixture of CO2 (44.0 g, 1000 mmol, 10 equiv.) in 100 ml of THF within 1 h keeping the temperature between −75 and −78° C. Afterwards the reaction mixture was transferred into an addition funnel and added to a solution of HCl (aq., 2M, 163 ml) within 15 min at −4° C., stirred for 15 min and transferred into a separation funnel. After separation of the phases, the aqueous phase was extracted with TBME (300 ml), the combined organic phases were dried over sodium sulfate (370 g), filtered with suction on funnel with a fritted disk, washed with TBME (100 ml in total) and the TBME was removed under vacuum to yield a light yellow solid (23.48 g of crude product, 96.8% yield). The crude product was treated with methyl cyclohexane (117 ml) and heated in a pre-heated oil bath to reflux. After 5 min, a brown clear solution was obtained, the oil bath was removed, the reaction mixture was cooled to ambient temperature, seeding crystals (2 mg) were added and the mixture was stirred overnight at ambient temperature. After 17 h the off-white suspension was stirred in an ice bath (0-5° C.) for two hours, the obtained crystals were filtered off, the crystals were washed with cold methyl cyclohexane (39 ml) and the crystals were dried until weight constancy to yield the product as white crystals (18.75 g, 77.3% yield).
Quantity
19.79 mL
Type
reactant
Reaction Step One
Quantity
81.25 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.86 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
44 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
163 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
117 mL
Type
reactant
Reaction Step Six
Yield
77.3%

Synthesis routes and methods III

Procedure details

To a mixture of ethyl magnesium bromide solution (6.25 ml, 6.25 mmol, 1.25 equiv., 1M in THF) and diisopropyl amine (77.7 μl, 0.5 mmol, 0.1 equiv.) was added 3-chloro-4-fluoro-benzo trifluoride (0.99 g, 5 mmol in THF (2 ml)) at ambient temperature and the mixture was heated in an oil bath to 50° C. for 13 h. The brown clear reaction mixture was cooled to 0-5° C., was transferred into a syringe and added dropwise to a solution of CO2 (2.2 g, 50 mmol, 10 equiv.) in THF (5 ml) at −70° C. and stirred for 15 min. To the brown suspension was added HCl (1M, 14 ml) and the phases were separated. The aqueous phase was extracted with TBME (10 ml), the combined organic phases were dried over sodium sulfate, filtered, washed with TBME and the solvents were removed under vacuum to yield a dark brown oil (0.97 g of the crude product). The crude product was treated with methyl cyclohexane (4.4 ml) and heated in a pre-heated oil bath to reflux. After 5 min, a brown clear solution was obtained, the oil bath was removed, the reaction mixture was cooled to ambient temperature and the formed suspension was stirred overnight at ambient temperature. After 18 h the brown suspension was stirred in an ice bath (0-5° C.) for two hours, the obtained crystals were filtered off, the crystals were washed with cold methyl cyclohexane (1.6 ml) and the crystals were dried until weight constancy to yield the product as white crystals (0.46 g, 38.2% yield).
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
77.7 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.4 mL
Type
reactant
Reaction Step Five
Yield
38.2%

Synthesis routes and methods IV

Procedure details

To an aqueous solution of sodium hypochlorite (100.3 g, 134.7 mmol, 1.22 equiv.) and potassium bromide (13.5 g, 112.3 mmol, 1.02 equiv.) in sodium hydroxide solution (32%, 34.5 g, 276.0 mmol, 2.50 equiv.) was added slowly (during 35 min) at 50° C. 3-chloro-2-fluoro-5-trifluoromethyl-benzaldehyde (25.0 g, 110.4 mmol). The reaction mixture was stirred at 50° C. for 60 min, cooled to ambient temperature and quenched upon addition of sodium sulfite (60.4 g, 474.5 mmol, 4.3 equiv.) in water (450 ml) to give a clear yellow solution. The solution was treated with HCl (25%, 100 ml, 788.7 mmol, 7.14 equiv.) adjusting the pH to <2. The formed precipitate was extracted with toluene (300 ml), the organic phase was washed with a solution of sodium chloride (5%, 100 ml), dried over sodium sulfate and the solvents were removed under vacuum to give the crude product as light yellow solid. The crude product was dissolved in hot cyclohexane (125 ml), and the solution was cooled to ambient temperature, whereupon white crystals precipitated. The crystals were filtered off, washed with cyclohexane (25 ml) and dried under vacuum until weight constancy to give the title compound as white crystals (23.0 g, 85.8% yield). MS (EI): m/z 241.1 ([M−H]−, 100%). 1H-NMR (DMSO, 400 MHz): δ 14.08 (br s, 1H), 8.37-8.35 (dd, 1H), 8.11-8.09 (dd, 1H).
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
60.4 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
125 mL
Type
solvent
Reaction Step Five
Yield
85.8%

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